![molecular formula C20H13BrFN3O2S2 B2885211 N-(3-bromophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260988-19-9](/img/structure/B2885211.png)
N-(3-bromophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(3-bromophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H13BrFN3O2S2 and its molecular weight is 490.37. The purity is usually 95%.
BenchChem offers high-quality N-(3-bromophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-bromophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Inhibitor Activity
Compounds related to N-(3-bromophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have been studied for their potent inhibitory activities against key enzymes. A study highlighted the synthesis of analogues as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), with significant implications for cancer treatment. One compound demonstrated remarkable potency, being the most potent dual inhibitor known for these enzymes, suggesting a pathway for developing novel anticancer agents (Gangjee et al., 2008).
Quantum Chemical Insights and Molecular Structure
Another research focus is on the molecular structure, including quantum chemical insights into hydrogen-bonded interactions, spectroscopic analysis, and drug-likeness. These studies provide a foundation for understanding the chemical properties and interactions of such compounds at the molecular level, aiding in the design of drugs with specific target interactions (Mary et al., 2020).
Antitumor Activity
The synthesis and evaluation of antitumor activity of new derivatives related to the compound have been explored. Research indicates that these compounds display potent anticancer activity against various human cancer cell lines, presenting a promising avenue for the development of new therapeutic agents (Hafez & El-Gazzar, 2017).
Antimicrobial and Antiviral Activities
Studies have also focused on the antimicrobial and antiviral potentials of these compounds. Specific derivatives have been synthesized and evaluated for their activity against bacterial and fungal strains, as well as their interaction with viral proteins, suggesting their utility in developing new antimicrobial and antiviral therapies (Darwish et al., 2014).
Spectroscopic Analysis and Binding Studies
The interaction of these compounds with biological molecules, such as proteins, through spectroscopic analysis and binding studies, provides insight into their mechanism of action. This research aids in the understanding of how these compounds can be optimized for better therapeutic efficacy (Meng et al., 2012).
properties
IUPAC Name |
N-(3-bromophenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrFN3O2S2/c21-12-4-3-5-13(10-12)23-17(26)11-29-20-24-15-8-9-28-18(15)19(27)25(20)16-7-2-1-6-14(16)22/h1-10H,11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNLFLAXRVMTCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrFN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide |
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